molecular formula C15H22BrNO3S B602848 [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206148-37-9

[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine

Cat. No.: B602848
CAS No.: 1206148-37-9
M. Wt: 376.3g/mol
InChI Key: NREYZUYAPOTVIE-UHFFFAOYSA-N
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Description

[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine is a chemical compound that features a brominated aromatic ring, a methoxy group, and a sulfonyl group attached to a cyclohexylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine typically involves multiple steps, starting with the bromination of a methoxyphenyl compound. The brominated intermediate is then subjected to sulfonylation, followed by the introduction of the cyclohexylethylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the brominated aromatic ring and methoxy group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: This compound features a brominated aromatic ring with a methoxy group but lacks the sulfonyl and cyclohexylethylamine moieties.

    4-[(4-Bromo-3-methoxyphenyl)sulfonyl]morpholine: Similar in structure but contains a morpholine ring instead of the cyclohexylethylamine group.

Uniqueness

[(4-Bromo-3-methoxyphenyl)sulfonyl]cyclohexylethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexylethylamine moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

CAS No.

1206148-37-9

Molecular Formula

C15H22BrNO3S

Molecular Weight

376.3g/mol

IUPAC Name

4-bromo-N-cyclohexyl-N-ethyl-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H22BrNO3S/c1-3-17(12-7-5-4-6-8-12)21(18,19)13-9-10-14(16)15(11-13)20-2/h9-12H,3-8H2,1-2H3

InChI Key

NREYZUYAPOTVIE-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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